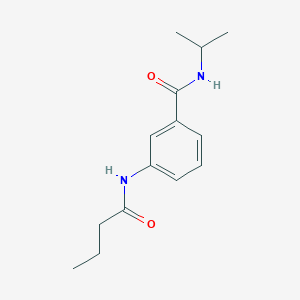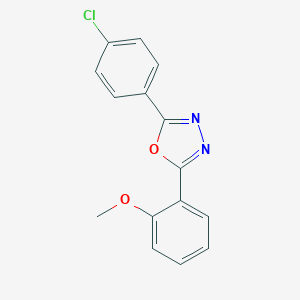![molecular formula C14H18ClN3 B269500 5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole](/img/structure/B269500.png)
5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole, also known as CMPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole exerts its therapeutic effects by acting as a selective agonist for the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes, including calcium signaling and protein folding. Activation of the sigma-1 receptor by 5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole has been shown to modulate intracellular calcium levels and promote cell survival.
Biochemical and Physiological Effects
5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole has been shown to have a range of biochemical and physiological effects. It has been demonstrated to inhibit the expression of pro-inflammatory cytokines and reduce the activation of immune cells, which may contribute to its anti-inflammatory properties. 5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole has also been shown to inhibit the growth of cancer cells and reduce the production of extracellular matrix proteins, which may contribute to its anti-tumor and anti-fibrotic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole has several advantages for use in laboratory experiments. It has high purity and stability, which makes it suitable for use in a range of assays. 5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole also exhibits high selectivity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. However, 5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole. One potential area of investigation is the development of novel sigma-1 receptor agonists with improved pharmacological properties. Another area of research is the investigation of the potential use of 5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory, anti-tumor, and anti-fibrotic properties of 5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole.
Métodos De Síntesis
5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole can be synthesized through a multi-step process that involves the reaction of 2-chloro-1H-benzimidazole with 3-methylpiperidine and formaldehyde. The resulting product is then chlorinated to obtain 5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole. This synthesis method has been optimized to yield high purity 5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole suitable for scientific research applications.
Aplicaciones Científicas De Investigación
5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-fibrotic properties. 5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole |
|---|---|
Fórmula molecular |
C14H18ClN3 |
Peso molecular |
263.76 g/mol |
Nombre IUPAC |
6-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C14H18ClN3/c1-10-3-2-6-18(8-10)9-14-16-12-5-4-11(15)7-13(12)17-14/h4-5,7,10H,2-3,6,8-9H2,1H3,(H,16,17) |
Clave InChI |
SPGKLFIXNAGNAN-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)CC2=NC3=C(N2)C=C(C=C3)Cl |
SMILES canónico |
CC1CCCN(C1)CC2=NC3=C(N2)C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(diethylsulfamoyl)phenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B269417.png)
![N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide](/img/structure/B269418.png)



![2-[(4-Chloro-2-methylphenoxy)methyl]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B269426.png)

![3,3-dimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B269430.png)

![4-chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B269434.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B269435.png)
![N-(tert-butyl)-4-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B269438.png)
![N-{4-[(ethylanilino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B269439.png)
